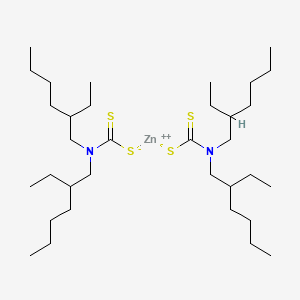
Zinc di(2-ethylhexyl)dithiocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc di(2-ethylhexyl)dithiocarbamate is an organosulfur compound belonging to the dithiocarbamate family. These compounds are characterized by the presence of two sulfur atoms that act as binding sites for metal coordination. This compound is widely used in various industrial applications, particularly in the vulcanization of rubber and as a fungicide in agriculture .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of zinc di(2-ethylhexyl)dithiocarbamate typically involves the reaction of secondary amines with carbon disulfide and zinc salts. One common method is the one-pot reaction of amines, carbon disulfide, and zinc chloride under solvent-free conditions . This reaction is highly efficient and produces the desired dithiocarbamate in good yields.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Zinc di(2-ethylhexyl)dithiocarbamate undergoes various chemical reactions, including:
Oxidation: Oxidation of dithiocarbamates can lead to the formation of thiuram disulfides.
Substitution: Dithiocarbamates are readily S-alkylated, forming S-alkyl thiocarbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Alkyl halides are commonly used for S-alkylation reactions.
Major Products:
Oxidation: Thiuram disulfides.
Substitution: S-alkyl thiocarbamates.
科学研究应用
Zinc di(2-ethylhexyl)dithiocarbamate has a wide range of applications in scientific research:
作用机制
The mechanism of action of zinc di(2-ethylhexyl)dithiocarbamate involves its strong metal-binding capacity. It acts as an enzyme inhibitor by binding to metal ions such as zinc and manganese, which are essential for the catalytic activity of various enzymes. This binding inhibits the catalytic and regulatory thiol groups of cytoplasm constituents, thereby affecting cellular processes .
相似化合物的比较
- Zinc bis(dibutyldithiocarbamate)
- Zinc bis(diethyldithiocarbamate)
- Zinc bis(N-ethyl-N-phenyldithiocarbamate)
- Zinc bis(dibenzyldithiocarbamate)
Comparison: Zinc di(2-ethylhexyl)dithiocarbamate is unique due to its specific alkyl group (2-ethylhexyl), which imparts distinct properties compared to other zinc dithiocarbamates. This uniqueness can influence its solubility, stability, and reactivity, making it suitable for specific applications in industry and research .
属性
CAS 编号 |
53423-98-6 |
|---|---|
分子式 |
C34H68N2S4Zn |
分子量 |
698.6 g/mol |
IUPAC 名称 |
zinc;N,N-bis(2-ethylhexyl)carbamodithioate |
InChI |
InChI=1S/2C17H35NS2.Zn/c2*1-5-9-11-15(7-3)13-18(17(19)20)14-16(8-4)12-10-6-2;/h2*15-16H,5-14H2,1-4H3,(H,19,20);/q;;+2/p-2 |
InChI 键 |
MFVIAPAPXRRSKP-UHFFFAOYSA-L |
规范 SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


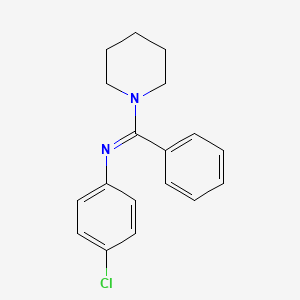
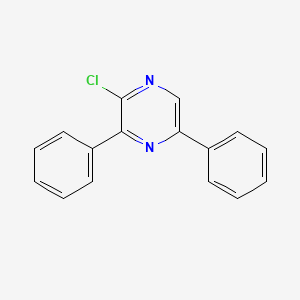
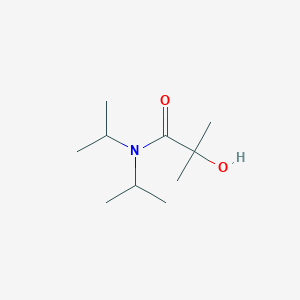
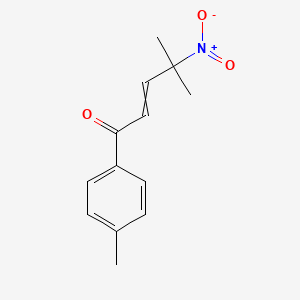
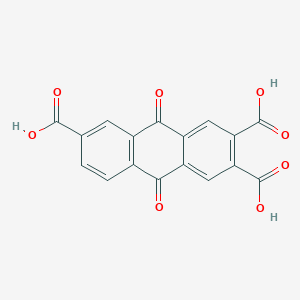
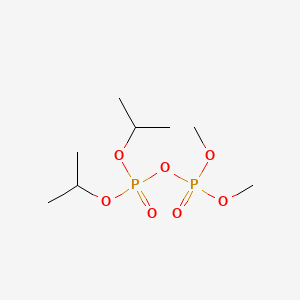


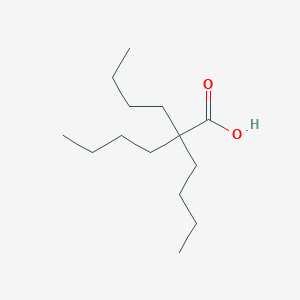
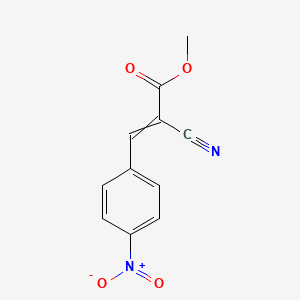

![Diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate](/img/structure/B14655537.png)
![[2-Nitro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14655553.png)
![Acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol](/img/structure/B14655556.png)
